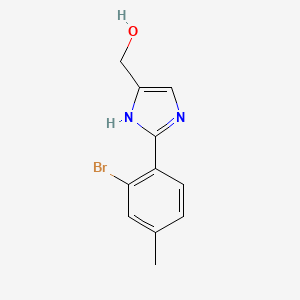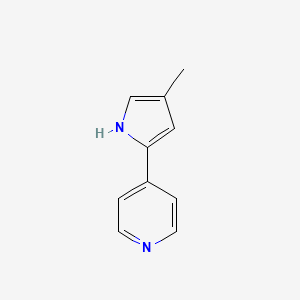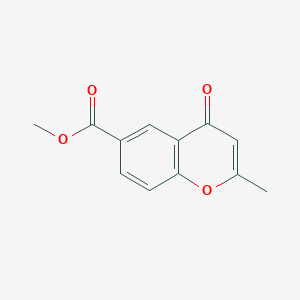![molecular formula C11H15NO2 B13692236 Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 97389-23-6](/img/structure/B13692236.png)
Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a tetrahydropyran ring attached to an aniline group through an oxygen atom. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline typically involves the reaction of aniline with tetrahydropyran-2-ol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the formation of the ether linkage between the aniline and tetrahydropyran-2-ol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Wissenschaftliche Forschungsanwendungen
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol: Similar structure but with a phenol group instead of an aniline group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of an aniline group.
Uniqueness
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline is unique due to its specific combination of a tetrahydropyran ring and an aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
97389-23-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C11H15NO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2 |
InChI-Schlüssel |
YKDYSZGTIRIDCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)

![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)






![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)



